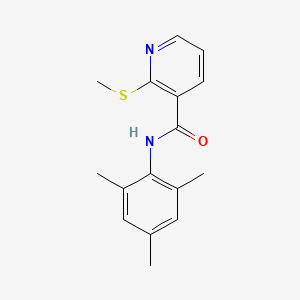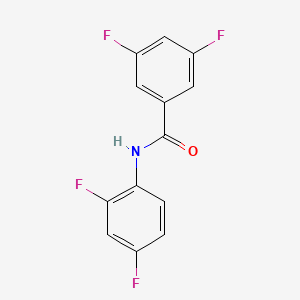![molecular formula C21H31N5O2 B13364290 8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione](/img/structure/B13364290.png)
8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione involves several steps. The key intermediate, 1-(2-pyrimidinyl) piperazine, is synthesized through chlorination and cyclization condensation reaction with diethanolamine as the initial material . The overall synthesis can be done in one pot with a 51.8% yield . Industrial production methods often involve coupling a four-carbon aliphatic chain with one of the fragments, followed by attachment of the second unit . This process has been optimized to improve yield and reduce production costs .
化学反応の分析
8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed in the literature.
Reduction: Reduction reactions are possible, but again, specific conditions are not widely documented.
Substitution: The compound can undergo substitution reactions, particularly involving the pyrimidinyl and piperazinyl groups. Common reagents used in these reactions include chlorinating agents and cyclization catalysts.
科学的研究の応用
8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione involves its high affinity for serotonin (5-HT1A) receptors . Unlike typical benzodiazepine anxiolytics, it does not exert anticonvulsant or muscle relaxant effects and lacks the prominent sedative effect . It has moderate affinity for brain D2-dopamine receptors and may have indirect effects on other neurotransmitter systems .
類似化合物との比較
8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione is unique in its class due to its specific receptor affinities and lack of sedative effects. Similar compounds include:
Tandospirone: Another azaspiro compound with similar anxiolytic properties.
Gepirone: Shares a similar mechanism of action but differs in its pharmacokinetic profile.
Ipsapirone: Another compound with high affinity for serotonin receptors but with different clinical applications.
This compound’s unique profile makes it a valuable tool in both research and clinical settings, offering an alternative to traditional anxiolytics with fewer side effects.
特性
分子式 |
C21H31N5O2 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-1,4-dione |
InChI |
InChI=1S/C21H31N5O2/c27-18-4-5-19(28)21(18)6-12-24(13-7-21)10-1-2-11-25-14-16-26(17-15-25)20-22-8-3-9-23-20/h3,8-9H,1-2,4-7,10-17H2 |
InChIキー |
PEYNJZVBQFSXDE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2(C1=O)CCN(CC2)CCCCN3CCN(CC3)C4=NC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl-3-phenylpyridazino[4,3-c]quinolin-5(6H)-one](/img/structure/B13364217.png)
![(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13364219.png)
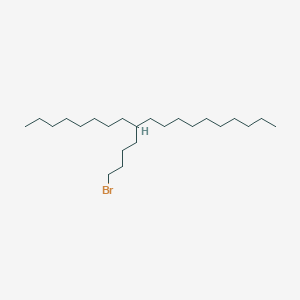
![ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364230.png)
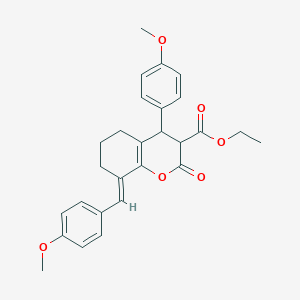
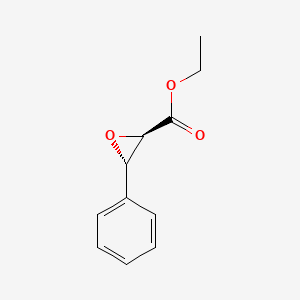
![1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364242.png)
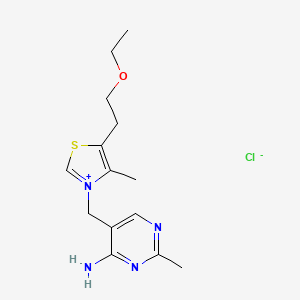
![N-(4-benzoylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364266.png)
![6-(3-Methylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364277.png)
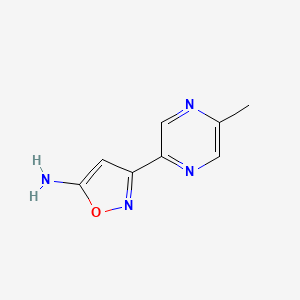
![N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N'-[1-(4-methoxyphenyl)-2-methylpropyl]urea](/img/structure/B13364283.png)
